![molecular formula C9H14ClN3 B1486011 4-(3-Piperidinyl)pyrimidine hydrochloride CAS No. 2204562-12-7](/img/structure/B1486011.png)
4-(3-Piperidinyl)pyrimidine hydrochloride
Overview
Description
“4-(3-Piperidinyl)pyrimidine hydrochloride” is a compound that contains a pyrimidine ring and a piperidine ring . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
The synthesis of pyrimidines and piperidines has been widely studied . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of “4-(3-Piperidinyl)pyrimidine dihydrochloride” is C9H15Cl2N3. Its average mass is 236.141 Da and its monoisotopic mass is 235.064301 Da .Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The reactions of piperidines have been widely studied and several methods for their synthesis have been described .Scientific Research Applications
4-(3-Piperidinyl)pyrimidine hydrochloride has been studied for its potential use in a variety of scientific research applications. It has been studied for its potential to inhibit certain enzymes and affect cell growth, as well as its potential to act as an anti-fungal agent. This compound has also been studied for its potential therapeutic effects, including its ability to reduce inflammation and improve cognitive function.
Mechanism of Action
Target of Action
The primary target of 4-(3-Piperidinyl)pyrimidine hydrochloride is the Cholesterol 24-Hydroxylase (CH24H) , also known as CYP46A1 . CH24H is a brain-specific cytochrome P450 enzyme that plays a crucial role in metabolizing cholesterol into 24S-hydroxycholesterol (24HC) for regulating brain cholesterol homeostasis .
Mode of Action
This compound interacts with its target, CH24H, by inhibiting its function . The compound binds to CH24H in a unique binding mode, as revealed by the X-ray crystal structure of CH24H in complex with the compound . This interaction results in the inhibition of the conversion of cholesterol to 24HC .
Biochemical Pathways
The inhibition of CH24H disrupts the primary pathway for cholesterol elimination in the brain . Normally, CH24H converts cholesterol to 24HC, which can then be eliminated from the brain through the blood-brain barrier . By inhibiting CH24H, this compound reduces the levels of 24HC, thereby affecting brain cholesterol homeostasis .
Pharmacokinetics
This is crucial for its efficacy, given that its target, CH24H, is predominantly expressed in the brain .
Result of Action
The inhibition of CH24H by this compound leads to a reduction in the levels of 24HC in the brain . This impacts the regulation of brain cholesterol homeostasis
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3-Piperidinyl)pyrimidine hydrochloride in lab experiments include its low cost and its ability to be synthesized from a variety of starting materials. Additionally, this compound is relatively stable and has a long shelf life. The main limitation of using this compound in lab experiments is its potential toxicity, as it has been shown to be toxic to certain types of cells.
Future Directions
For the use of 4-(3-Piperidinyl)pyrimidine hydrochloride in scientific research include further investigations into its potential therapeutic effects, such as its ability to reduce inflammation and improve cognitive function. Additionally, further research could be done to better understand its mechanism of action and to determine its potential toxicity. Additionally, further research could be done to explore its potential use as an anti-fungal agent and to investigate its potential use in other therapeutic applications. Finally, further research could be done to explore its potential use in other scientific research applications, such as its potential use in drug development, nanotechnology, and biochemistry.
Safety and Hazards
properties
IUPAC Name |
4-piperidin-3-ylpyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.ClH/c1-2-8(6-10-4-1)9-3-5-11-7-12-9;/h3,5,7-8,10H,1-2,4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKIALGJBQPQTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=NC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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